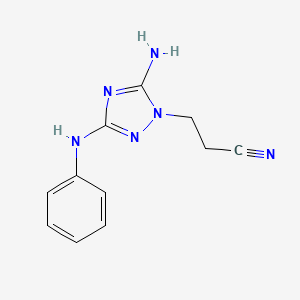![molecular formula C11H14O3 B14235523 7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one CAS No. 452528-94-8](/img/structure/B14235523.png)
7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methyl-1-oxaspiro[45]deca-6,9-dien-8-one is a spiro compound characterized by a unique bicyclic structure that includes an oxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one involves a multi-step process. One reported method starts with (±)-1-(4-hydroxy-3-methoxyphenyl)-3-butanol. This compound is dissolved in acetone and cooled to 0°C. Lead tetraacetate (Pb(OAc)4) is then added in one portion. The resulting orange mixture is stirred at 0°C for 2 hours. After filtration through celite and the addition of ethylene glycol, the solution is stirred at room temperature for 20 hours. The solvent is then evaporated in vacuo to yield a racemic mixture of diastereomers .
Industrial Production Methods
While specific industrial production methods for 7-Methoxy-2-methyl-1-oxaspiro[4
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spiro compound with similar structural features but different substituents.
2-[(2R)-2-Hydroxyheptadecyl]-2-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one: A derivative with a longer hydrocarbon chain and additional functional groups.
Uniqueness
7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific methoxy and methyl substituents, which confer distinct chemical properties and reactivity compared to other spiro compounds.
Properties
CAS No. |
452528-94-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-11(14-8)6-4-9(12)10(7-11)13-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
JWAGABKNHPTVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)C=CC(=O)C(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
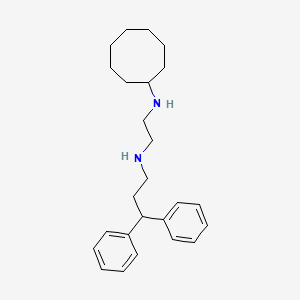
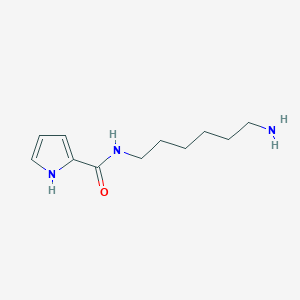
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
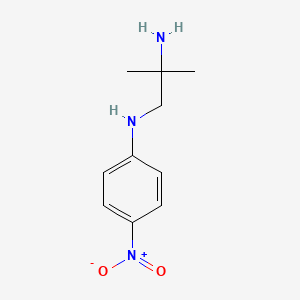


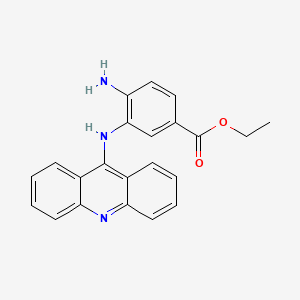
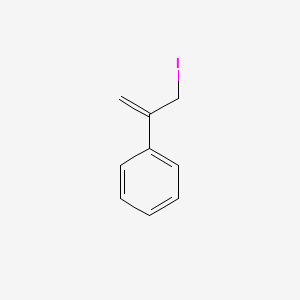
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
